molecular formula C12H8BrN3 B8389134 5-bromo-3-(pyridin-4-yl)-1H-indazole

5-bromo-3-(pyridin-4-yl)-1H-indazole

Cat. No. B8389134
M. Wt: 274.12 g/mol
InChI Key: CMYSKZXWQKNKBT-UHFFFAOYSA-N
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Patent
US08999966B2

Procedure details

To a 500 ml round bottom flask equipped with a magnetic stir bar was added tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (6.00 g, 14.2 mmol), followed by the additions of 4-pyridineboronic acid (1.92 g, 15.6 mmol), PdCl2(dppf) (1.16 g, 1.4 mmol) and K3PO4 (9.03 g, 42.5 mmol). The mixture was dissolved in a mixture of 160 ml of dioxane and 40 ml of H2O and stirred overnight at 80° C. Upon completion, the reaction mixture was filtered through celite and washed with water (3×100 ml). The organic phase was then dried over anhydrous MgSO4, filtered and concentrated to dryness to give a crude product. The crude product was column purified to give 5-bromo-3-(pyridin-4-yl)-1H-indazole (2.74 g) as a de-BOc product.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
9.03 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
1.16 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(OC(C)(C)C)=O)[N:6]=[C:5]2I.[N:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:22]1[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=1 |f:2.3.4.5,8.9.10.11|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)I
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Step Three
Name
K3PO4
Quantity
9.03 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.16 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml round bottom flask equipped with a magnetic stir bar
FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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